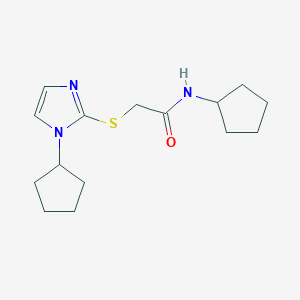

N-cyclopentyl-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

N-cyclopentyl-2-(1-cyclopentylimidazol-2-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3OS/c19-14(17-12-5-1-2-6-12)11-20-15-16-9-10-18(15)13-7-3-4-8-13/h9-10,12-13H,1-8,11H2,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGTMHBKJCNDXEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CSC2=NC=CN2C3CCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification and crystallization to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

N-cyclopentyl-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thioacetamide group can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

Substitution: The cyclopentyl groups can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroimidazole derivatives, and various substituted imidazole compounds.

Wissenschaftliche Forschungsanwendungen

N-cyclopentyl-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s imidazole ring is known for its biological activity, making it useful in the study of enzyme inhibitors and receptor modulators.

Industry: It can be used in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of N-cyclopentyl-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites in enzymes, inhibiting their activity. The thioacetamide group can also interact with biological molecules, affecting their function.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogues

Core Structural Variations

Heterocyclic Modifications

- Triazinoindole-based analogues (e.g., compounds 23–27 in ): These compounds replace the imidazole ring with a triazino[5,6-b]indole core, paired with substituents like cyanomethylphenyl or bromophenyl. The triazinoindole system’s extended conjugation may enhance π-π stacking, contrasting with the imidazole’s compact structure, which favors hydrogen bonding .

- Pyridine and benzimidazole derivatives (–4): Compounds like 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (compound 2) and benzimidazole-triazole hybrids (e.g., 9a–9e) highlight the role of nitrogen-rich heterocycles in bioactivity. The pyridine moiety in compound 2 demonstrated insecticidal efficacy surpassing acetamiprid, suggesting that electron-withdrawing groups (e.g., cyano) enhance activity .

Substituent Effects

- Cyclopentyl vs. Aryl Groups: The target compound’s cyclopentyl groups likely increase lipophilicity compared to analogues with aryl substituents (e.g., phenoxyphenyl in compound 24 or bromophenyl in compound 26). This could improve membrane permeability but reduce aqueous solubility .

- Thioether vs. Thiol Groups : Unlike ’s N-cyclopentyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide (which has a free thiol group), the target compound’s thioether linkage may confer greater oxidative stability .

Insecticidal Activity (Hypothetical Projection)

The imidazole-thioacetamide scaffold may similarly interact with insect nervous systems, but the cyclopentyl groups’ bulk could modulate target binding .

Molecular Docking and Binding Interactions

Benzimidazole-thiazole-triazole derivatives () demonstrated specific docking poses with proteins, suggesting that the imidazole-thioacetamide core could engage in hydrogen bonding and hydrophobic interactions. The cyclopentyl groups might occupy distinct binding pockets compared to smaller substituents (e.g., methyl or methoxy groups in compound 9d–9e) .

Data Tables

Table 2: Hypothetical Bioactivity Profile

Biologische Aktivität

N-cyclopentyl-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into its biological activity, synthesizing findings from various studies and highlighting the compound's mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

This compound features a unique structure that combines a cyclopentyl group with an imidazole ring and a thioacetamide moiety. This structural combination is believed to enhance its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C17H24N4OS |

| Molecular Weight | 336.46 g/mol |

| CAS Number | 69393-22-2 |

The biological activity of this compound is primarily attributed to its interaction with specific cellular targets. The imidazole ring can chelate metal ions, potentially inhibiting metalloproteins or enzymes crucial for microbial survival or cancer cell proliferation. Additionally, the compound may affect cellular membrane integrity, leading to altered permeability and subsequent cell death in sensitive organisms.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or function.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In studies involving human cancer cell lines, it demonstrated cytotoxic effects, particularly against leukemia and breast cancer cells. The following table summarizes the IC50 values observed in various studies:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 15.3 |

| K562 (Leukemia) | 8.7 |

| A549 (Lung Cancer) | 22.5 |

These results suggest that this compound could be a promising candidate for further development as an anticancer agent.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 4 µg/mL, indicating strong potential as an antimicrobial agent.

Case Study 2: Cytotoxicity in Cancer Cells

In a preclinical trial published in Cancer Research, the compound was tested on various human tumor cell lines. It was found to induce apoptosis through the activation of caspase pathways, particularly in K562 cells, where it reduced cell viability by over 70% at concentrations above 10 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.